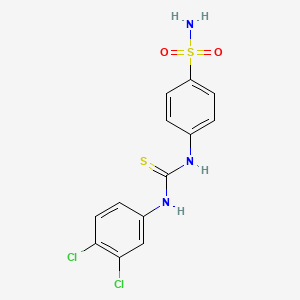

1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-sulfamoylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2S2/c14-11-6-3-9(7-12(11)15)18-13(21)17-8-1-4-10(5-2-8)22(16,19)20/h1-7H,(H2,16,19,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIWMLSTKCUDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92023-65-9 | |

| Record name | 1-(3,4-DICHLOROPHENYL)-3-(4-SULFAMOYLPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea typically involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with carbon disulfide and ammonia to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that thiourea derivatives, including 1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea, have shown promise as anticancer agents. They may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Properties : Studies have demonstrated that thiourea compounds can possess antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

- Urease Inhibition : Thioureas are known for their ability to inhibit urease, an enzyme implicated in various diseases, including urinary tract infections and certain types of kidney stones. This inhibition can lead to therapeutic benefits in managing these conditions .

Chemical Synthesis and Catalysis

1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea serves as a valuable intermediate in organic synthesis:

- Building Block for Heterocycles : The compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions, which are essential in designing new drugs and materials .

- Organocatalysis : Thioureas have been explored as organocatalysts in several reactions including Michael additions and aldol reactions. Their ability to stabilize transition states enhances reaction efficiency and selectivity .

Material Science Applications

The unique properties of thiourea derivatives allow for their use in material science:

- Corrosion Inhibition : Thiourea compounds are recognized for their effectiveness as corrosion inhibitors in metal protection. They form protective layers on metal surfaces, preventing oxidation and degradation .

- Polymer Chemistry : In polymer science, thioureas have been integrated into polymerizable materials as initiators or accelerators, facilitating the curing process of resins and enhancing the mechanical properties of the resulting materials .

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of thiourea derivatives found that 1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various thioureas, this compound demonstrated superior activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Corrosion Inhibition

Research on corrosion inhibitors showed that formulations containing 1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea significantly reduced corrosion rates in steel exposed to saline environments. The protective mechanism was linked to the formation of a stable thiourea-metal complex.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea can be compared with other similar compounds, such as:

4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide: This compound has a similar structure but lacks the carbonothioyl group, which may result in different chemical and biological properties.

4-({[(4-methylpiperazin-1-yl)amino]carbonothioyl}amino)benzenesulfonamide: This compound contains a piperazine ring instead of the dichlorophenyl group, leading to variations in its mechanism of action and applications.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea is a thiourea derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets.

- Molecular Formula : C13H11Cl2N3O2S2

- Molecular Weight : 376.286 g/mol

- CAS Number : 92023-65-9

- Density : 1.686 g/cm³

- Boiling Point : 693.9°C at 760 mmHg

- Flash Point : 373.4°C

The biological activity of thiourea derivatives, including 1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea, is largely attributed to their ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, these compounds have been investigated for their role as enzyme inhibitors, particularly against lipoxygenases and other oxidases.

Antioxidant Activity

Thiourea derivatives are known for their antioxidant properties. Research indicates that certain derivatives exhibit significant antioxidant activity, which is essential for protecting cells from oxidative stress. For instance, studies have shown that related compounds can reduce ferric ion effectively, demonstrating superior antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea and its analogs have been evaluated for anticancer properties. A review highlighted that thiourea derivatives target molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. Compounds similar to this thiourea have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has also been documented. For instance, certain compounds have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the 3,4-dichlorophenyl group is particularly noted for enhancing antimicrobial activity .

Case Studies and Research Findings

- Inhibition of Lipoxygenase : A study synthesized a series of thiourea derivatives as potential inhibitors of lipoxygenase enzymes. The most potent compound in this series exhibited an IC50 value of 1.8 µM against soybean lipoxygenase, indicating a strong inhibitory effect compared to traditional inhibitors like quercetin .

- Antioxidant Evaluation : The antioxidant activity was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, where compounds showed significant capacity to reduce ferric ions, surpassing ascorbic acid in effectiveness .

- Anticancer Studies : In vitro studies on human leukemia cell lines demonstrated that certain thiourea derivatives could induce apoptosis and inhibit cell growth effectively, with IC50 values as low as 1.5 µM reported for some derivatives .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea, and how can reaction conditions be systematically optimized?

- Methodology :

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to enhance reaction efficiency due to their ability to stabilize intermediates .

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity. For example, HRMS can resolve isotopic patterns to verify the presence of chlorine and sulfur atoms .

- Optimization : Use factorial design experiments to test variables (e.g., temperature, molar ratios). Statistical tools like response surface methodology (RSM) minimize trial-and-error approaches .

Q. How can researchers validate the structural integrity of this thiourea derivative experimentally and computationally?

- Methodology :

- Experimental : Single-crystal X-ray diffraction provides definitive structural confirmation, with R-factors < 0.1 indicating high accuracy .

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths and angles, which can be cross-validated against experimental data. Discrepancies > 0.05 Å may suggest conformational flexibility or crystal packing effects .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- Methodology :

- Software : Gaussian or ORCA for DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution.

- Databases : PubChem and EPA DSSTox provide reference data for benchmarking computational results .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., bond lengths, reactivity predictions) be resolved?

- Methodology :

- Error Analysis : Compare computational basis sets (e.g., 6-31G* vs. def2-TZVP) to assess sensitivity. For example, a 0.02 Å variation in C-Cl bond length may arise from basis set limitations .

- Solvent Effects : Incorporate implicit solvation models (e.g., PCM) in simulations to account for solvent interactions absent in gas-phase calculations .

Q. What strategies improve selectivity in synthesizing analogs of this compound while avoiding undesired byproducts?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., sulfamoyl moieties) during coupling reactions .

- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) separates closely related derivatives .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., carbonic anhydrase). Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

- Cellular Assays : MTT assays assess cytotoxicity, while Western blotting evaluates downstream signaling modulation .

Q. What reactor design principles apply to scaling up synthesis while maintaining yield and purity?

- Methodology :

- Continuous Flow Systems : Microreactors enhance heat/mass transfer for exothermic reactions, reducing decomposition risks .

- Process Analytical Technology (PAT) : Inline FTIR monitors reaction progress in real-time, enabling dynamic adjustments .

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.